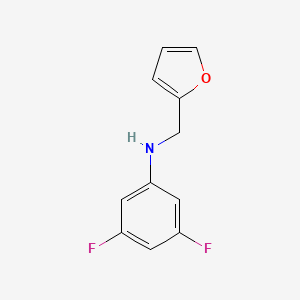

3,5-difluoro-N-(furan-2-ylmethyl)aniline

Description

3,5-Difluoro-N-(furan-2-ylmethyl)aniline is a halogenated aromatic amine characterized by a central aniline ring substituted with fluorine atoms at the 3- and 5-positions and a furan-2-ylmethyl group attached to the nitrogen (CAS: 1242864-74-9). Its molecular formula is C₁₁H₁₀F₂NO, with a molecular weight of 213.20 g/mol.

Notably, this compound is listed as discontinued by suppliers like CymitQuimica , suggesting challenges in synthesis, stability, or commercial demand.

Properties

IUPAC Name |

3,5-difluoro-N-(furan-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2NO/c12-8-4-9(13)6-10(5-8)14-7-11-2-1-3-15-11/h1-6,14H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCUOVDITYQFRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-difluoro-N-(furan-2-ylmethyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often involves optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-difluoro-N-(furan-2-ylmethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3,5-difluoro-N-(furan-2-ylmethyl)aniline is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is used in studying biological pathways and interactions.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-difluoro-N-(furan-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The difluorophenyl group and furylmethylamine moiety can interact with enzymes and receptors, influencing various biochemical processes. These interactions can modulate the activity of target proteins, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and commercial differences between 3,5-difluoro-N-(furan-2-ylmethyl)aniline and related compounds:

Key Insights:

Substituent Effects on Reactivity and Applications Fluorine vs. Trifluoromethyl Groups: The bis(trifluoromethyl) derivative (IliB-7) shows distinct electronic properties, evidenced by downfield shifts in ¹³C NMR (δ 156.3 ppm for CF₃), which may enhance binding affinity in target molecules . Methoxy Groups: The dimethoxy analog (287.35 g/mol) likely has improved solubility in polar solvents due to electron-donating OMe groups, contrasting with the lipophilic nature of halogenated variants .

Synthesis and Stability

- The discontinued status of this compound may reflect synthetic challenges, such as the instability of intermediates (e.g., diamines requiring immediate use ) or competing side reactions.

- In contrast, the 3,5-dichloro analog remains available, suggesting robust stability under standard storage conditions .

Biological Activity

3,5-Difluoro-N-(furan-2-ylmethyl)aniline is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is CHFN, with a molecular weight of 209.19 g/mol. The compound features a difluorophenyl group attached to a furan-2-ylmethyl moiety via an aniline structure. This unique combination enhances its electronic properties, which may influence its biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Suzuki–Miyaura Coupling Reaction : This method utilizes palladium catalysts and boron reagents under mild conditions to form carbon-carbon bonds.

- Microwave-Assisted Synthesis : This technique enhances reaction rates and yields by applying microwave energy during the reaction process.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various bacterial strains. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory concentration (MIC) values observed for related compounds:

| Compound Name | MIC (µM) against Bacteria |

|---|---|

| This compound | TBD (to be determined) |

| 2-Fluoro-N-(furan-2-ylmethyl)aniline | 4.69 - 22.9 against B. subtilis |

| 4-Fluoro-N-(furan-2-ylmethyl)aniline | 5.64 - 77.38 against S. aureus |

| N-(furan-2-ylmethyl)aniline | Control baseline |

These findings indicate that the presence of fluorine substituents may enhance the compound's antimicrobial efficacy.

Anticancer Activity

The compound is also being investigated for its potential anticancer properties. Studies have shown that similar structures can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar furan and aniline structures have demonstrated cytotoxic effects in vitro.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems:

- Enzyme Inhibition : The difluorophenyl group may enhance binding affinity to target enzymes, modulating their activity.

- Receptor Interaction : The compound may act as a ligand for various receptors, influencing signaling pathways that regulate cellular functions.

Case Studies and Research Findings

Recent studies have highlighted the potential of compounds similar to this compound in therapeutic applications:

- Antibacterial Studies : In vitro tests showed that certain derivatives exhibited potent antibacterial activity with MIC values comparable to established antibiotics .

- Cytotoxicity Assessments : Research indicated that some related compounds could impair the proliferation of cancer cells while exhibiting minimal toxicity to normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.